molecular formula C15H10F2N2OS2 B2840531 N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide CAS No. 895488-36-5

N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide

Cat. No.: B2840531
CAS No.: 895488-36-5
M. Wt: 336.37
InChI Key: GFIPYQVSNMXMRI-UHFFFAOYSA-N
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Description

N-(4,6-Difluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide is a benzothiazole-derived acetamide featuring a 4,6-difluoro substitution on the benzo[d]thiazole ring and a phenylthio group attached to the acetamide moiety. The phenylthio group introduces sulfur-based hydrophobicity, which may influence solubility and intermolecular interactions compared to oxygen-containing analogs like thiazolidinediones .

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N2OS2/c16-9-6-11(17)14-12(7-9)22-15(19-14)18-13(20)8-21-10-4-2-1-3-5-10/h1-7H,8H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIPYQVSNMXMRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)NC2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide typically involves the following steps:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors such as 2-aminothiophenol and 2,4-difluorobenzoyl chloride under acidic or basic conditions.

    Introduction of the phenylthioacetamide group: The phenylthioacetamide moiety can be introduced via nucleophilic substitution reactions, where the benzo[d]thiazole intermediate reacts with phenylthioacetic acid or its derivatives in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, greener solvents, and catalytic processes to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the thiazole ring or the phenylthioacetamide group.

    Substitution: The fluorine atoms on the benzo[d]thiazole ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, in the presence of catalysts or under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Amino or thiol-substituted benzo[d]thiazole derivatives.

Scientific Research Applications

N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Potential use as a probe for studying biological processes involving thiazole derivatives.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The presence of fluorine atoms and the thiazole ring can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzothiazole derivatives, focusing on substituent effects, physicochemical properties, and synthesis efficiency.

Structural Analogues and Substituent Effects

A. Core Benzothiazole Modifications

  • Halogenation :
    • Target Compound : 4,6-Difluoro substitution on benzothiazole. Fluorine’s electron-withdrawing nature may enhance binding affinity and stability.
    • GB7 () : Similar 4,6-difluorobenzo[d]thiazole core but with a 4-bromobenzylidene-thiazolidinedione substituent. Bromine increases molecular weight (MW: 510.33) and lipophilicity compared to the phenylthio group (MW: ~380 inferred from evidence) .
    • 4p () : 4,6-Dibromo substitution on benzothiazole. Bromine’s bulkiness may reduce solubility but enhance halogen bonding .
  • Non-Halogenated Analogues: GB8 (): 4-Methoxybenzo[d]thiazole with a benzylidene-thiazolidinedione group. Methoxy improves solubility but reduces electronegativity compared to fluorine .

B. Acetamide Side-Chain Variations

  • Phenylthio vs. GB18–GB20 (): Thiazolidinedione (C=O) warhead with fluorinated benzylidene substituents. These exhibit higher melting points (>300°C for GB18) due to strong hydrogen bonding from carbonyl groups .
  • Isoquinoline Derivatives (): Compounds like 4k–4p feature a dihydroisoquinoline moiety instead of thiazolidinedione or phenylthio groups. This structural difference likely impacts target selectivity, as isoquinoline derivatives are known for kinase inhibition .
Physicochemical Properties
Compound Substituents (Benzothiazole/Acetamide) Molecular Weight Melting Point (°C) HPLC Purity (%) Yield (%)
Target Compound 4,6-F₂; phenylthio ~380 (inferred) Not reported Not reported Not reported
GB7 () 4,6-F₂; 4-bromobenzylidene-TZD 510.33 >300 97.20 59
GB20 () 4,6-F₂; 3,4-dimethylbenzylidene-TZD 459.49 271–273 97.49 65
4p () 4,6-Br₂; dihydroisoquinoline 467.07 240.6–260.1 93.06 73.12
GB8 () 4-OCH₃; benzylidene-TZD ~420 (inferred) 157–159 95.05 60

Key Observations :

  • Melting Points: Thiazolidinedione derivatives (GB7, GB18) exhibit higher melting points (>300°C) due to strong hydrogen bonding, whereas phenylthio or isoquinoline analogs (GB8, 4p) have lower melting points (~150–260°C) .
  • HPLC Purity: Thiazolidinedione derivatives (GB7: 97.20%) generally show higher purity than isoquinoline derivatives (4p: 93.06%), possibly due to better crystallization .
  • Yield : GB20 (65%) and 4p (73.12%) demonstrate moderate-to-high synthetic efficiency, while halogenated derivatives like GB7 (59%) have lower yields .
Spectral and Analytical Data
  • IR Spectroscopy: Target Compound: Expected C-F stretches (~1100–1250 cm⁻¹) and C=S (if applicable) at ~1240 cm⁻¹ (cf. ). Thiazolidinedione Derivatives: Show distinct C=O stretches at ~1663–1682 cm⁻¹ and NH stretches at ~3150–3319 cm⁻¹ (GB18–GB20) . Isoquinoline Derivatives: Lack C=O peaks but show aromatic C-H stretches (~3000–3100 cm⁻¹) .
  • NMR Data: GB7 (): ¹H NMR signals at δ 7.8–8.1 ppm for aromatic protons; ¹³C NMR confirms C=O at ~170 ppm . 4p (): ¹H NMR shows methoxy protons at δ 3.8 ppm and dihydroisoquinoline protons at δ 2.5–3.5 ppm .

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